3-Methoxy-7beta-methyl-6beta-(phenylsulfonyl) Estradiol
Description
3-Methoxy-7beta-methyl-6beta-(phenylsulfonyl) Estradiol is a synthetic steroid derivative structurally derived from estradiol (CAS 50-28-2) . Its modifications include:
- 3-Methoxy group: Replaces the hydroxyl group at position 3, enhancing metabolic stability by reducing oxidation susceptibility.
- 6beta-Phenylsulfonyl group: A sulfonate ester at position 6, which may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
(6R,7R,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O4S/c1-16-24-20(13-14-26(2)22(24)11-12-23(26)27)19-10-9-17(30-3)15-21(19)25(16)31(28,29)18-7-5-4-6-8-18/h4-10,15-16,20,22-25,27H,11-14H2,1-3H3/t16-,20-,22+,23+,24-,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSWRBIARUSJLI-HLDOOMMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CCC3(C2CCC3O)C)C4=C(C1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3O)C)C4=C([C@@H]1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857999 | |
| Record name | (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156137-95-0 | |
| Record name | (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7beta-methyl-6beta-(phenylsulfonyl) Estradiol typically involves multiple steps. The starting material is often a steroidal precursor, which undergoes a series of chemical transformations to introduce the benzenesulfonyl, methoxy, and methyl groups. Common synthetic routes include:
Sulfonylation: Introduction of the benzenesulfonyl group using benzenesulfonyl chloride in the presence of a base such as pyridine.
Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.
Methylation: Introduction of the methyl group using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7beta-methyl-6beta-(phenylsulfonyl) Estradiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The benzenesulfonyl, methoxy, and methyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
3-Methoxy-7beta-methyl-6beta-(phenylsulfonyl) Estradiol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-7beta-methyl-6beta-(phenylsulfonyl) Estradiol involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to various biological effects, including changes in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related estradiol derivatives and sulfonated compounds based on available evidence:
Key Findings from Evidence
Estradiol vs. Sulfonated Derivatives :
- Estradiol’s hydroxyl groups (positions 3 and 17) are critical for ER binding. Methoxy or sulfonyl substitutions at these positions (e.g., 3-methoxy) reduce receptor affinity but improve bioavailability .
- The 6β-phenylsulfonyl group in the target compound may mimic sulfonate esters in pesticides like metsulfuron methyl, which enhance chemical stability . However, this substitution is unprecedented in estradiol derivatives within the provided evidence.
Metabolic Stability :
- Methoxy groups (e.g., 3-OCH₃) are resistant to glucuronidation, a common metabolic pathway for estradiol . This modification likely extends the half-life of the target compound.
Similar methyl substitutions in other steroids (e.g., drospirenone derivatives) reduce progesterone receptor binding .
Limitations of Available Evidence
- No direct studies on 3-Methoxy-7beta-methyl-6beta-(phenylsulfonyl) Estradiol were identified in the provided sources.
- Comparisons rely on structural extrapolation from estradiol (CAS 50-28-2) and sulfonated compounds (e.g., pesticides) .
- Analytical methods for related compounds (e.g., drospirenone impurities) suggest HPLC or mass spectrometry could be applied to characterize the target compound, but validation data is absent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
